3,8-Dioxa-11-azaspiro[5.6]dodecane
Description
Contextualization within Spirocyclic and Heterocyclic Chemistry
3,8-Dioxa-11-azaspiro[5.6]dodecane is a prime example of a spiro-heterocyclic compound. The defining feature of spiro compounds is the single atom that is the sole connection between two rings. In this specific molecule, the spiro center is a carbon atom that is part of both a six-membered cyclohexane (B81311) ring and a six-membered morpholine (B109124) ring. The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, imparts the "dioxa" and "aza" nomenclature, respectively.
The rigid, three-dimensional architecture of spirocycles like this compound is of considerable interest in medicinal chemistry. Unlike their planar aromatic counterparts, these scaffolds can present substituents in precise spatial orientations, which can be crucial for specific interactions with biological targets. The incorporation of heteroatoms such as oxygen and nitrogen introduces sites for hydrogen bonding and potential metabolic pathways, further enhancing the chemical diversity and drug-like properties of molecules derived from this scaffold.
Historical Perspectives in Synthetic Organic Chemistry
General strategies for constructing such frameworks often rely on either the formation of the spiro-junction or the cyclization of a pre-functionalized acyclic precursor. For a molecule like this compound, one can envision synthetic routes involving the reaction of a suitably substituted cyclohexane derivative with a reagent that can form the morpholine ring, or vice versa. For instance, the synthesis of related tetraoxaspiro[5.6]dodecane derivatives has been achieved through reactions involving 1,1-dihydroperoxycyclohexane, highlighting a potential approach for constructing the spirocyclic core. nih.gov The development of more efficient, catalytic, and stereoselective methods for the synthesis of spiro-heterocycles remains an ongoing endeavor in modern organic chemistry. acs.orgchemrxiv.org
Significance as a Molecular Scaffold in Contemporary Chemical Research
The true significance of this compound lies in its utility as a molecular scaffold for the development of novel compounds with potential biological activity. The inherent three-dimensionality and the presence of a modifiable nitrogen atom make it an attractive starting point for creating libraries of diverse molecules for drug discovery programs. nih.govresearchgate.net
A prominent example of its application is in the synthesis of derivatives such as 4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol. smolecule.com This particular derivative has been investigated for its potential biological properties, underscoring the value of the parent scaffold in generating new chemical entities with interesting pharmacological profiles. smolecule.com The ability to readily introduce various substituents onto the nitrogen atom of the morpholine ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. nih.gov The exploration of azaspirocycles as bioisosteres for more common cyclic systems in known drugs is an active area of research, aiming to improve physicochemical properties and develop novel intellectual property. researchgate.net
Physicochemical Properties and Spectroscopic Data
Below are tables detailing some of the key physicochemical properties and predicted spectroscopic data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | chemscene.com |
| Molecular Weight | 171.24 g/mol | chemscene.com |
| CAS Number | 1646177-44-7 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | Predicted |
| logP (octanol-water partition coefficient) | 0.403 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bonds | 0 | Predicted |
| Adduct | m/z | Source |
|---|---|---|
| [M+H]⁺ | 172.13321 | uni.lu |
| [M+Na]⁺ | 194.11515 | uni.lu |
| [M-H]⁻ | 170.11865 | uni.lu |
| [M+NH₄]⁺ | 189.15975 | uni.lu |
| [M+K]⁺ | 210.08909 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dioxa-11-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCANWXKEVZZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646177-44-7 | |
| Record name | 3,8-dioxa-11-azaspiro[5.6]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3,8 Dioxa 11 Azaspiro 5.6 Dodecane
Retrosynthetic Analysis of the 3,8-Dioxa-11-azaspiro[5.6]dodecane Framework
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. This process allows for the logical planning of a synthetic route. The retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies.
The target molecule, this compound, is a spiroketal containing a nitrogen atom within the seven-membered ring. The spirocyclic core is a spiro[5.6]dodecane system, where a six-membered tetrahydropyran (B127337) ring and a seven-membered azepane ring share a spirocyclic carbon atom.
A primary retrosynthetic disconnection can be made at the C-N bond of the azepane ring and the C-O bonds of the tetrahydropyran ring, which is characteristic of spiroketal chemistry. This leads to a key acyclic precursor, a dihydroxy ketone or a related derivative.
Scheme 1: Primary Retrosynthetic Disconnections of this compound
Following this primary disconnection, the acyclic precursor can be further simplified. For instance, the amino ketone functionality can be derived from simpler building blocks through well-established reactions. One plausible approach involves the connection of a suitably functionalized six-membered ring precursor with a three-carbon nitrogen-containing side chain.
Further analysis suggests that the spiro[5.6]dodecane framework itself can be a point of strategic disconnection. The formation of the spirocenter is a critical step, and various cyclization strategies can be envisioned to construct this feature. These strategies form the basis of the foundational synthetic approaches discussed in the following sections.
Foundational Synthetic Approaches to the Spiro[5.6]dodecane Core
The synthesis of spirocycles, in general, presents a significant challenge due to the steric hindrance associated with the formation of a quaternary carbon center. However, numerous innovative methods have been developed to overcome this hurdle. For the spiro[5.6]dodecane system, these methods often rely on intramolecular reactions, where the reacting partners are tethered together, thereby increasing the effective molarity and favoring the desired cyclization.
Cyclization Reactions in Spirocycle Formation
The formation of the spiro[5.6]dodecane framework is most effectively achieved through intramolecular cyclization reactions. These reactions involve the formation of one of the rings onto a pre-existing cyclic precursor, thereby creating the spirocenter. Several powerful cyclization strategies can be employed for this purpose.
The intramolecular aza-Michael addition is a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. In the context of synthesizing the this compound framework, this strategy can be envisioned to form the seven-membered azepane ring.
A hypothetical precursor for such a reaction would be a tetrahydropyran derivative bearing a side chain with a primary or secondary amine and a Michael acceptor. The intramolecular cyclization would then lead to the formation of the desired spiro[5.6]dodecane core. The efficiency and stereoselectivity of this reaction can often be controlled by the choice of catalyst, which can range from bases to chiral organocatalysts.
Table 1: Key Features of Intramolecular Aza-Michael Cyclizations for Spirocycle Synthesis
| Feature | Description |
| Reaction Type | Intramolecular conjugate addition |
| Key Bond Formed | C-N bond |
| Ring Formed | Azepane ring |
| Potential Precursor | Tetrahydropyran with an amino-tethered Michael acceptor |
| Catalysis | Base-catalyzed or organocatalyzed |
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic systems, including those containing heteroatoms. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two alkene functionalities to form a new cycloalkene with the concomitant release of a small volatile alkene, such as ethylene.
For the synthesis of the this compound framework, RCM could be employed to form either the six-membered or the seven-membered ring. A plausible strategy would involve the synthesis of a diene precursor containing the necessary oxygen and nitrogen functionalities. Subsequent RCM would then furnish the spirocyclic core. The functional group tolerance of modern RCM catalysts makes this a highly attractive approach.
Table 2: Application of RCM in Azaspirocycle Synthesis
| Catalyst System | Substrate Scope | Key Advantages |
| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Wide range of dienes, including those with heteroatoms | High functional group tolerance, predictable reactivity |
| Hoveyda-Grubbs Catalysts | Similar to Grubbs' catalysts | Increased stability and recyclability |
| Schrock's Catalysts (Mo-based) | Highly reactive for sterically hindered olefins | High activity |
The ring-opening of epoxides by nucleophiles is a fundamental transformation in organic synthesis that allows for the stereospecific introduction of new functional groups. Intramolecular epoxide ring-opening reactions are particularly powerful for the construction of heterocyclic systems. In the context of this compound synthesis, this strategy could involve the intramolecular attack of a nitrogen nucleophile on an epoxide appended to a tetrahydropyran or cycloheptane (B1346806) precursor.
A related and powerful approach is the cascade reaction initiated by the opening of an epoxide. For instance, a diepoxide precursor could undergo a sequential cyclization to form the spiroketal structure. The regioselectivity of the epoxide opening (endo vs. exo) is a critical factor and can often be controlled by the reaction conditions, including the choice of catalyst and solvent.
A relevant example is the synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, where the key step is the regioselective opening of an epoxide ring by adenine. This demonstrates the feasibility of using epoxide chemistry to construct the azaspiro[5.6]dodecane framework.
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring with excellent control over stereochemistry. While typically used to form carbocycles, hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, can be employed to synthesize heterocyclic systems.
For the construction of the spiro[5.6]dodecane core, a Diels-Alder reaction could be envisioned in several ways. An intramolecular Diels-Alder (IMDA) reaction of a precursor containing both a diene and a dienophile tethered to a seven-membered ring could form the six-membered tetrahydropyran ring. Alternatively, an intermolecular Diels-Alder reaction could be used to construct a key intermediate which is then further elaborated to the final spirocycle. The high degree of predictability and stereocontrol makes the Diels-Alder reaction a valuable tool in the synthesis of complex cyclic systems.
Table 3: Overview of Cyclization Strategies for Spiro[5.6]dodecane Synthesis
| Cyclization Method | Key Intermediate Type | Ring Formation |
| Intramolecular Aza-Michael Addition | Amino-functionalized Michael acceptor | Azepane ring |
| Ring-Closing Metathesis | Diene with O and N functionalities | Tetrahydropyran or Azepane ring |
| Epoxide Ring Opening | Epoxide with a tethered nucleophile | Azepane or Tetrahydropyran ring |
| Diels-Alder Cycloaddition | Diene and dienophile on a precursor | Tetrahydropyran ring |
Bromine-Mediated 5-endo Cyclization Methodologies
While Baldwin's rules generally classify 5-endo-trig cyclizations as disfavored, various strategies have been developed to overcome this kinetic barrier. rsc.orgscripps.edu In the context of constructing heterocyclic systems, bromine-mediated cyclizations offer a viable pathway. Although direct examples for this compound are not extensively documented, the principles of bromine-mediated 5-endo cyclization are applicable. This methodology typically involves the generation of a radical or a cationic intermediate that undergoes a 5-endo cyclization. For instance, the photochemical homolysis of a tosylbromide can lead to a 5-endo-dig closure induced by the generated bromine radicals. researchgate.net However, this can be complicated by competing reactions. researchgate.net
Computational studies have been instrumental in understanding and predicting the feasibility of these "anti-Baldwin" cyclizations. scripps.eduresearchgate.net Factors such as the delocalization of the unpaired electron in the transition state can significantly influence the reaction's kinetics, making the 5-endo pathway competitive with or even favored over the corresponding 4-exo cyclization. researchgate.net The development of new radical generation methods has further expanded the scope of these kinetically disfavored cyclizations, making them synthetically useful for creating five-membered rings. rsc.org
Mannich Reactions in Azaspirocycle Construction
The Mannich reaction is a classic carbon-carbon bond-forming reaction that is highly valuable in the synthesis of nitrogen-containing compounds, including azaspirocycles. This three-component reaction involves an active hydrogen compound, an aldehyde (like glyoxal), and a primary or secondary amine. While a direct application to this compound is not explicitly detailed in the provided results, analogous syntheses of tetraoxaspirododecane-diamines highlight the potential of this approach. In these reactions, primary arylamines react with glyoxal (B1671930) and a dihydroperoxycyclohexane in the presence of a catalyst like samarium(III) nitrate (B79036) to form the corresponding spirodiamine derivatives in good yields. nih.gov This demonstrates the feasibility of constructing complex spirocyclic systems through multicomponent reactions.
Fragment-Coupling Approaches for Spiro Scaffolds
Fragment-based drug discovery has spurred the development of modular synthetic routes to novel spirocyclic scaffolds. acs.org These approaches involve the synthesis of key building blocks that can be coupled to generate a diverse library of spirocycles. A divergent methodology has been reported for accessing sp3-rich spirocyclic fragments, which begins with a robust modular synthesis of bis-alkene amino ester building blocks. acs.orgnih.gov These building blocks are then used to construct various carbocycles and heterocycles, which are subsequently assembled into spirocyclic frameworks. acs.orgnih.gov This strategy allows for the incorporation of strategic exit vectors for further chemical modification and fragment growth. acs.orgnih.gov
Advanced Synthetic Techniques for Stereocontrol
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for complex molecules with multiple stereocenters.
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to create chiral molecules as a single enantiomer. In the context of spiroketals, enzymatic and catalytic methods have shown great promise. For instance, flavin-dependent enzymes have been identified as crucial in the biosynthesis of bisbenzannulated nih.govbenthamscience.com‐spiroketals, guiding the oxidative rearrangement of precursors to form the spiroketal pharmacophore. nih.gov
In synthetic chemistry, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of spirocyclic compounds. For example, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles has been developed using a pyrrolidine-based organocatalyst and DBU. uniroma1.it This sequential organocatalytic Michael−domino Michael/aldol (B89426) reaction sequence generates five new stereocenters with excellent diastereoselectivity and enantioselectivity. uniroma1.it The use of chiral auxiliaries is another established strategy to induce stereoselectivity in reactions like the aldol reaction. youtube.com
Ring System Modification and Rearrangement Strategies
Modifying existing ring systems or inducing rearrangements provides alternative pathways to complex spirocyclic structures. In the biosynthesis of certain spiroketals, extensive oxidative backbone rearrangements are catalyzed by enzymes. nih.gov These enzymatic transformations can involve ring-cleaving retro-aldol condensations and subsequent re-cyclizations to form the final spiroketal structure. nih.gov
Synthetic strategies can also employ rearrangement reactions. For example, an enantioselective catalytic cyclopropanation–rearrangement approach has been developed for the synthesis of chiral spiroketals. acs.org
Below is a table summarizing the key synthetic strategies discussed:
| Strategy | Description | Key Features | Relevant Compounds/Systems |
| Bromine-Mediated 5-endo Cyclization | Utilizes bromine radicals to induce a kinetically disfavored 5-endo cyclization. | Overcomes Baldwin's rules; sensitive to reaction conditions. | Azaspirocycles |
| Mannich Reaction | A three-component reaction forming a C-C bond between an amine, an aldehyde, and an active hydrogen compound. | Efficient for constructing nitrogen-containing rings. | Azaspirocycles, Tetraoxaspirododecane-diamines |
| Fragment-Coupling | Modular synthesis of building blocks that are coupled to form the final spirocycle. | Allows for library synthesis and diversification. | sp3-rich spirocyclic fragments |
| Asymmetric Organocatalysis | Employs small chiral organic molecules to catalyze stereoselective reactions. | High enantioselectivity and diastereoselectivity. | Spiro-polycyclic oxindoles |
| Kinetic Spiroketalization | Stereocontrolled formation of spiroketals under kinetic control. | Access to thermodynamically less favored stereoisomers. | Spiroketals from glycal epoxides |
| Ring Rearrangement | Utilizes rearrangements of existing ring systems to form the desired spirocyclic scaffold. | Can involve enzymatic or chemical catalysis. | Chroman spiroketals |
Ring Expansion and Contraction Methodologies for Heterocycles
The manipulation of ring size through expansion or contraction is a powerful tactic in heterocyclic synthesis, allowing for the conversion of readily available ring systems into more complex or strained structures, including spirocycles. titech.ac.jp These methods can be broadly categorized and are often key steps in the strategic assembly of spirocyclic frameworks.
One common approach involves the use of carbenoids to insert a methylene (B1212753) group into a bond within a heterocyclic ring, leading to a one-atom ring expansion. For instance, zinc carbenoids generated from diiodomethane (B129776) and diethyl zinc have been successfully employed in the ring expansion of isoxazoles to 1,3-oxazines. titech.ac.jp This transformation proceeds under mild conditions and involves N-alkylation followed by cleavage of the weak N-O bond and subsequent cyclization. titech.ac.jp This methodology has also been applied to other heterocycles like isothiazoles and pyrazoles. titech.ac.jp
Another strategy for ring expansion involves a migratory process where a substituent on a ring migrates to an exocyclic atom, effectively incorporating that atom into a new, larger ring. An example of this is the transformation of ureas derived from indoline (B122111), tetrahydroquinoline, or tetrahydrobenzazepine. nih.gov The use of a chiral lithium amide base can induce an asymmetric migratory ring expansion to form medium-sized nitrogen heterocycles. nih.gov
Ring expansion can also be achieved through the cleavage of a carbon-carbon or carbon-heteroatom bond in a bicyclic or polycyclic precursor. For example, the oxidative cleavage of a C=C double bond in bridged polycyclic compounds can lead to the formation of medium-ring lactones and lactams. nih.gov Similarly, palladium-catalyzed cleavage of a C-N bond followed by ring expansion has been used to synthesize 9- to 11-membered gem-difluoromethylene N-heterocyclic lactones. nih.gov
Conversely, ring contraction can also be a useful strategy. For instance, a two-atom ring contraction has been observed following an enantioselective migratory ring expansion, proceeding via a unique stereospecific 'azatropic shift' upon acid treatment. nih.gov In cyclic systems undergoing a pinacol (B44631) rearrangement, if a trans-migrating group is absent, ring contraction can become the major pathway as a ring carbon itself migrates. wikipedia.org
| Methodology | Description | Key Features | Example Precursor | Example Product |
|---|---|---|---|---|
| Carbenoid Insertion | Insertion of a methylene group into a bond of a heterocyclic ring. titech.ac.jp | Proceeds under mild conditions; applicable to various heterocycles. titech.ac.jp | Isoxazoles titech.ac.jp | 1,3-Oxazines titech.ac.jp |
| Migratory Ring Expansion | A substituent on a ring migrates to an exocyclic atom, which becomes part of a new, larger ring. nih.gov | Can be rendered enantioselective with chiral bases. nih.gov | Ureas from indoline nih.gov | Medium-ring nitrogen heterocycles nih.gov |
| Bond Cleavage followed by Expansion | Cleavage of a C=C or C-N bond in a polycyclic precursor to form a larger ring. nih.gov | Allows for the synthesis of diverse medium-sized rings. nih.gov | Bridged polycyclic compounds nih.gov | Medium-ring lactones and lactams nih.gov |
| Ring Contraction | A ring carbon migrates, leading to a smaller ring system. wikipedia.org | Can be a major pathway in pinacol rearrangements of cyclic diols without trans-migrating groups. wikipedia.org | Cyclic diols wikipedia.org | Contracted ketone |
Rearrangement Processes in Spiro Systems
Rearrangement reactions are fundamental in organic synthesis and are particularly valuable in the construction of complex spirocyclic systems. These reactions can create intricate carbon skeletons and install functionality with high stereocontrol.
Claisen Rearrangement: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and has been applied in the synthesis of complex natural products to create sterically congested quaternary centers. nih.gov The stereochemical outcome of the Claisen rearrangement can often be controlled by the conformational biases of the substrate. nih.gov Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen, expand its utility by allowing for the synthesis of γ,δ-unsaturated esters and carboxylic acids, respectively. wikipedia.orglibretexts.org The Bellus-Claisen rearrangement, which utilizes ketenes, offers a unique approach to ring expansion strategies. wikipedia.orglibretexts.org
Oxy-Cope Rearrangement: A variation of the Cope rearrangement, the oxy-Cope rearrangement involves the thermal or base-catalyzed rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product, which often renders the reaction irreversible. wikipedia.orgyoutube.com The anionic oxy-Cope rearrangement, accelerated by a base, can proceed at significantly lower temperatures. wikipedia.org This rearrangement is highly general and has been used in the synthesis of complex molecules, including those with interesting stereoelectronic features that allow for subsequent reactions. wikipedia.org
Pinacol Rearrangement: The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone. wikipedia.orgmasterorganicchemistry.com The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of an alkyl or aryl group from the adjacent carbon. masterorganicchemistry.com This rearrangement can be used to create spirocenters and can also lead to ring expansion in cyclic systems. masterorganicchemistry.comyoutube.com The selectivity of the rearrangement in asymmetric diols is determined by which hydroxyl group's departure leads to a more stable carbocation. wikipedia.org In cyclic systems, the stereochemistry of the diol is crucial, with groups anti-periplanar to the leaving group migrating preferentially. wikipedia.org A semi-pinacol rearrangement can be induced by an electrophile on a 4-(1'-hydroxycycloalkyl)pyridine to synthesize spirocyclic dihydropyridines. nih.gov
Epoxide Rearrangements: Epoxides are versatile intermediates in organic synthesis, and their rearrangements can lead to a variety of structural motifs. The Payne rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol with inversion of configuration at the site of nucleophilic attack by the alcohol oxygen. wikipedia.org This process is reversible, but can be driven to favor one isomer by trapping the newly formed alkoxide. wikipedia.org Epoxide rearrangements can also be triggered by other means. For example, the epoxidation of highly functionalized spiroketal compounds has been shown to promote rearrangements of their structures. nih.gov Lewis acid-promoted rearrangement of oxaspiro[2.3]hexanes can provide cyclopentanone (B42830) products. nih.gov
| Rearrangement | Description | Key Features | Typical Substrate | Typical Product |
|---|---|---|---|---|
| Claisen | nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orglibretexts.org | Forms a C-C bond and a γ,δ-unsaturated carbonyl. wikipedia.org Stereocontrol is possible. nih.gov | Allyl vinyl ether wikipedia.org | γ,δ-Unsaturated carbonyl wikipedia.org |
| Oxy-Cope | Rearrangement of a 1,5-dien-3-ol. wikipedia.org | Driven by formation of a stable carbonyl; often irreversible. wikipedia.orgyoutube.com Anionic version is much faster. wikipedia.org | 1,5-Dien-3-ol wikipedia.org | Unsaturated carbonyl compound wikipedia.org |
| Pinacol | Acid-catalyzed rearrangement of a 1,2-diol. wikipedia.orgmasterorganicchemistry.com | Forms a ketone; can lead to ring expansion or spirocycle formation. masterorganicchemistry.comyoutube.com | 1,2-Diol (Pinacol) masterorganicchemistry.com | Ketone (Pinacolone) masterorganicchemistry.com |
| Epoxide (Payne) | Base-catalyzed isomerization of a 2,3-epoxy alcohol. wikipedia.org | Reversible; proceeds with inversion of configuration. wikipedia.org | 2,3-Epoxy alcohol wikipedia.org | 1,2-Epoxy alcohol wikipedia.org |
Oxidative Cleavage Strategies for Precursor Synthesis
Oxidative cleavage is a powerful synthetic tool that allows for the scission of carbon-carbon double or single bonds to introduce oxygen-containing functional groups. This strategy is particularly useful for the synthesis of precursors to spiroketals and other spirocyclic systems.
The oxidative cleavage of cycloalkenes using reagents like hydrogen peroxide in the presence of a tungsten-based catalyst can produce dicarboxylic acids. rsc.org Mechanistic studies of this process have identified intermediates such as hydroperoxyalcohols, which can help to understand and optimize the reaction conditions for the desired products. rsc.org
In the context of spiroketal synthesis, oxidative dearomatization has emerged as a potent strategy. For instance, the treatment of phenols with a meta-linked hydroxy ketone with phenyliodine(II) diacetate can initiate a cascade oxidative dearomatizing spirocyclization to yield tricyclic spiroketals. researchgate.net Similarly, the oxidation of β-furyl amides with m-CPBA can lead to the formation of γ-spirobutenolides through an oxidation-spirolactonization-oxidation cascade. nih.gov This method is noteworthy as it involves the cleavage of a relatively inert amide group under mild conditions. nih.gov
The choice of oxidant and reaction conditions can be crucial in directing the outcome of these reactions. For example, in the synthesis of γ-spirobutenolides, while m-CPBA was effective, a screen of other oxidants for the conversion of a lactol intermediate to the final spiro bis(lactone) did not show significant improvements in yield. nih.gov
| Strategy | Description | Key Reagents | Precursor Type | Product Type |
|---|---|---|---|---|
| Cycloalkene Cleavage | Cleavage of the C=C bond in a cycloalkene to form a dicarboxylic acid. rsc.org | H₂O₂, Tungsten-based catalyst rsc.org | Cycloalkene rsc.org | Dicarboxylic acid rsc.org |
| Oxidative Dearomatization | Oxidation of a phenol (B47542) derivative leading to a cascade spirocyclization. researchgate.net | Phenyliodine(II) diacetate researchgate.net | Phenol with meta-linked hydroxy ketone researchgate.net | Tricyclic spiroketal researchgate.net |
| Oxidative Spirocyclization | Oxidation of a furan (B31954) derivative leading to a spirobutenolide. nih.gov | m-CPBA nih.gov | β-Furyl amide nih.gov | γ-Spirobutenolide nih.gov |
Advanced Structural Characterization and Conformational Analysis of 3,8 Dioxa 11 Azaspiro 5.6 Dodecane and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural analysis of spirocyclic compounds. These methods provide a wealth of information regarding the molecular framework and the spatial relationships between atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 3,8-Dioxa-11-azaspiro[5.6]dodecane scaffold. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the different methylene (B1212753) groups in the piperidine (B6355638) and 1,3-dioxane (B1201747) rings, as well as the protons attached to the nitrogen atom.
The expected ¹H and ¹³C NMR chemical shifts for a derivative of the spiro[5.6]dodecane system are presented below. These values are based on reported data for analogous structures and serve as a guide for the characterization of this compound derivatives. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetraoxaspiro[5.6]dodecane Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH (between N and O) | 4.60 - 4.75 (s, br) | - |
| CH₂ (spiroalkane) | 1.40 - 1.70 (m) | - |
| CH₂ (spiroalkane) | 2.40 - 2.70 (m) | - |
| Aromatic CH | 6.50 - 7.20 (m) | 115.0 - 145.0 |
| Spiro C | - | ~90.0 - 100.0 |
Data is illustrative and based on analogous compounds reported in the literature. nih.gov s = singlet, br = broad, m = multiplet.
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure and stereochemistry of complex molecules like this compound. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively.
Of particular importance for stereochemical analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. nih.govmdpi.com NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. nih.gov This is invaluable for determining the relative stereochemistry of substituents and the conformation of the fused ring system. For instance, a NOESY experiment on a derivative of this compound could reveal correlations between protons on the piperidine ring and those on the 1,3-dioxane ring, thereby defining their relative spatial orientation. In cases of medium-sized molecules where the NOE may be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be a more effective alternative as the ROE is always positive. columbia.edu
X-ray Crystallography for Absolute and Relative Stereochemistry Elucidation
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a complete and accurate molecular model.
Stereochemical Aspects
The presence of a spirocenter and potentially other stereogenic centers in this compound and its derivatives introduces elements of chirality and diastereomerism that are crucial to their chemical identity.
Analysis of Stereogenic Centers and Their Configuration
The spiro carbon atom in this compound is a stereogenic center if the substitution pattern on the rings is appropriate, leading to the possibility of enantiomers. The configuration of this spirocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four chains originating from the spiro carbon are assigned priorities, and the configuration is designated as (R) or (S).
In addition to the spirocenter, substitution on the carbon atoms of either the piperidine or the 1,3-dioxane ring can create additional stereogenic centers. The presence of multiple stereocenters leads to the possibility of diastereomers, each with distinct physical and chemical properties. The relative configuration of these centers can be determined using techniques like NOESY, as discussed previously, while the absolute configuration is best determined by X-ray crystallography of a single enantiomer or a derivative containing a known stereocenter. nih.gov
Diastereomeric and Enantiomeric Purity Assessment in Spirocycles
The synthesis of spirocycles can result in the formation of multiple stereoisomers, including diastereomers and enantiomers. The assessment of diastereomeric and enantiomeric purity is a critical step in their characterization, ensuring the desired stereoisomer is isolated for further application.
Several methods are employed to determine the stereochemical purity of spirocycles. The most common and powerful techniques include chiral chromatography and crystallization of diastereomeric salts. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. heraldopenaccess.usuma.es The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A normal phase HPLC method has been successfully developed to resolve the enantiomers of various 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives on a chiral column. researchgate.net For chiral amines, which are structurally related to the aza-portion of this compound, HPLC is the instrument of choice for determining enantiomeric excess due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us The use of chiral derivatizing agents, which convert enantiomers into diastereomeric pairs, can also facilitate their separation on standard achiral columns. researchgate.netnih.gov
Crystallization of Diastereomeric Salts: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Common chiral resolving agents for amines include acids like tartaric acid and camphorsulfonic acid. wikipedia.org After separation, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org
Other Techniques: Spontaneous resolution, where enantiomers crystallize separately from a racemic solution, has also been demonstrated for some compounds. wikipedia.org Furthermore, advanced spectroscopic techniques, such as circular dichroism (CD), can be coupled with other methods to provide information on enantiomeric excess. nih.gov
Table 1: Methods for Stereochemical Purity Assessment of Spirocycles
| Method | Principle | Application Example | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of tetraoxaspiro[5.5]undecane enantiomers. | researchgate.net |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Resolution of racemic amines using tartaric acid or brucine. | wikipedia.org |
| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral agent, followed by separation using standard chromatography. | Use of chiral amines as derivatizing reagents for chiral carboxylic acids. | nih.gov |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by chiral molecules. | Used in combination with a fluorescent indicator to determine the enantiomeric excess of α-chiral amines. | nih.gov |
Conformational Landscape and Dynamics
Experimental Approaches to Conformational Analysis
A combination of experimental techniques is typically used to elucidate the conformational preferences of spirocycles in both the solid state and in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net For instance, the crystal structure analysis of an azaspiro[5.6]dodecan-7-one derivative confirmed how substituents play a role in stabilizing specific conformations. In a study of N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines, X-ray diffraction was used to establish the structure, revealing details about the ring conformations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation and dynamics of molecules in solution. auremn.org.brnih.govnih.gov Information about the relative orientation of atoms can be obtained from various NMR parameters, such as nuclear Overhauser effects (NOEs) and spin-spin coupling constants (J-couplings). nih.govmdpi.com For flexible molecules, variable temperature NMR studies can be employed to study the equilibrium between different conformers. copernicus.org In the case of N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines, broadened signals in the ¹H NMR spectra were attributed to the slow conformational flexibility of the seven-membered ring on the NMR timescale. nih.gov
Computational Modeling: Quantum mechanical calculations are often used in conjunction with experimental data to explore the potential energy surface of a molecule. nih.gov These calculations can provide the geometries and relative energies of different stable conformers, aiding in the interpretation of experimental results.
Table 2: Experimental and Computational Methods for Conformational Analysis
| Method | Information Provided | Key Features | Reference |
| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, and bond angles. | Unambiguous determination of solid-state conformation. | researchgate.net |
| NMR Spectroscopy | Conformation and dynamics in solution, relative populations of conformers. | Uses parameters like NOEs and J-couplings; variable temperature studies reveal dynamic processes. | auremn.org.brnih.govcopernicus.org |
| Computational Chemistry | Geometries and relative energies of conformers. | Complements experimental data and helps interpret conformational preferences. | nih.gov |
Influence of the Spiro-Linkage on Molecular Conformation and Rigidity
This perpendicular arrangement significantly restricts the conformational freedom of both rings compared to their non-spirocyclic counterparts. The spiro architecture imparts a high degree of three-dimensional complexity and conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.
The conformational preferences of each ring are also influenced by the spiro linkage. For related spirocyclic systems, it has been observed that six-membered rings can adopt chair or boat conformations, while seven-membered rings can exist in various twist-chair and twist-boat forms. The specific conformation adopted is a delicate balance of minimizing steric strain and accommodating the geometric constraints imposed by the spiro center. For example, in N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines, the seven-membered rings exhibit conformational flexibility. nih.gov The presence and nature of substituents on the rings can further influence the conformational equilibrium.
The structural rigidity imposed by the spiro junction also affects the molecule's properties, such as its fragmentation pattern in mass spectrometry, where cleavage at the spiro junction is often observed.
Chemical Reactivity and Mechanistic Investigations of 3,8 Dioxa 11 Azaspiro 5.6 Dodecane
Reaction Mechanisms of Functionalization on the Spiro Dioxa-aza System
The functionalization of the 3,8-Dioxa-11-azaspiro[5.6]dodecane system is anticipated to be centered around the nucleophilic secondary amine. Amines are well-established nucleophiles that readily react with a variety of electrophiles. libretexts.orgmsu.edu
The nitrogen atom in the 11-aza position possesses a lone pair of electrons, making it the primary site for reactions such as alkylation, acylation, and arylation. The reactivity of this amine is comparable to other secondary amines, which can be readily alkylated by alkyl halides. libretexts.org This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.
Acylation of the amine with acid chlorides or anhydrides is another expected functionalization pathway, leading to the formation of a stable amide. libretexts.org This reaction is typically rapid and high-yielding. The resulting amide functionality would significantly alter the electronic properties and subsequent reactivity of the spirocyclic system.
The presence of the ether oxygen atoms in the dioxa- portion of the molecule makes them potential sites for coordination with Lewis acids. youtube.com This coordination could activate the molecule towards certain transformations, although the amine nitrogen is generally a stronger Lewis base.
A concise route for the synthesis of nitrogen-containing spirocyclic scaffolds has been developed based on the allylation of imines derived from cyclic ketones. The resulting homoallylamines can be further functionalized, demonstrating a viable pathway for introducing diverse substituents onto related spiro-amine systems. researchgate.net
Studies of Ring Opening and Closing Pathways in Spirocyclic Ethers and Amines
Studies on related spiro-aziridine oxindoles have shown that Lewis acid-catalyzed ring-opening of the aziridine (B145994) ring can occur, followed by a domino reaction to form new fused polycyclic systems. rsc.org This suggests that under acidic conditions, the azepane ring in this compound could potentially undergo ring-opening, especially if the nitrogen is first protonated or complexed to a Lewis acid, making the adjacent carbons more electrophilic.
The ether linkages in the morpholine (B109124) ring are generally stable. Cleavage of ether bonds typically requires strong acids like HBr or HI. youtube.com However, the reactivity of ethers can be enhanced by protonation of the oxygen atom. youtube.com
Ring-closing pathways are fundamental in the synthesis of spirocyclic systems. For instance, the synthesis of spirocyclic ethers has been achieved through enantioselective copper-catalyzed carboetherification of alkenols. nih.gov Similarly, the formation of the this compound scaffold itself would have involved a ring-closing step, likely an intramolecular cyclization.
The conformational flexibility of the seven-membered diazepane ring, as seen in related structures, suggests that ring dynamics play a significant role in its reactivity. mdpi.com This flexibility can influence the accessibility of reaction sites and the stereochemical outcome of reactions.
Fragmentation Reactions and Their Underlying Mechanisms
Mass spectrometry provides valuable insights into the fragmentation patterns of molecules, which are governed by the stability of the resulting ions. For this compound, fragmentation is expected to be initiated at the nitrogen atom, which is a common feature for aliphatic amines. libretexts.org
Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation pattern can help distinguish between different isomers. libretexts.org
Studies on the fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines have shown that the molecular ions undergo fragmentation through both bond ruptures and skeletal rearrangements. arkat-usa.org The nature of the substituents significantly influences the fragmentation pathways. arkat-usa.org
In more complex systems like azaspiracids, which contain spiro-ether functionalities, fragmentation often involves the loss of water molecules and cleavage of the carbon skeleton, particularly at the rings. nih.gov The fragmentation of the A-ring was found to be the most facile. nih.gov This suggests that for this compound, fragmentation of one of the heterocyclic rings is a likely event under mass spectrometric conditions.
The general principles of fragmentation in mass spectrometry, such as radical site-initiated and charge site-initiated cleavage, would apply to this molecule. wikipedia.org The presence of heteroatoms (N and O) provides sites for the localization of charge, directing the fragmentation pathways.
A summary of potential fragmentation patterns based on analogous systems is presented below:
| Fragmentation Type | Expected Neutral Loss/Fragment Ion | Reference |
| α-Cleavage | Loss of an alkyl radical adjacent to the nitrogen | libretexts.org |
| Ring Cleavage | Fragmentation of the morpholine or azepane ring | nih.gov |
| Dehydration | Loss of H₂O (less likely without specific functionalities) | nih.gov |
Regioselectivity and Chemoselectivity in Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over another. wikipedia.org In the context of this compound, this is particularly relevant when considering reactions that could occur at multiple sites.
For instance, in a functionalization reaction with an electrophile, the secondary amine is expected to be the more reactive site compared to the ether oxygens, leading to high chemoselectivity. This is due to the higher nucleophilicity of nitrogen compared to oxygen in a similar environment. msu.edu
In ring-opening reactions, regioselectivity would be dictated by the nature of the attacking nucleophile and the stability of the resulting carbocation or transition state. For example, in the Lewis acid-catalyzed ring-opening of spiro-aziridines, the attack of the nucleophile occurs with excellent regio- and diastereoselectivity. rsc.org
Studies on the nitration of spirobifluorene have shown that regioselectivity can be controlled by the reaction conditions, such as the choice of the nitrating agent. acs.org This highlights the importance of the reagent in directing the outcome of a reaction on a spirocyclic system.
An efficient protocol for constructing dispirocyclic skeletons via regioselective intramolecular Michael addition has been reported, demonstrating that high regioselectivity can be achieved in the formation of spiro compounds. mdpi.com
The table below summarizes factors influencing selectivity in related systems:
| Selectivity Type | Influencing Factors | Example Reaction | Reference |
| Chemoselectivity | Nucleophilicity of heteroatoms | Alkylation of amines vs. ethers | msu.edu |
| Regioselectivity | Steric and electronic effects, catalyst/reagent choice | Nitration of spirobifluorene | acs.org |
| Diastereoselectivity | Substrate control, catalyst control | Lewis acid-catalyzed ring-opening | rsc.org |
Catalytic Transformations Involving the Dioxa-aza-Spiro Moiety
Catalysis offers powerful tools for the selective transformation of complex molecules. For this compound, both metal- and organo-catalysis could be employed to achieve specific transformations.
Metal nanoparticles (MNPs) have emerged as efficient catalysts for the synthesis of nitrogen- and oxygen-containing heterocycles. researchgate.net These catalysts could potentially be used to promote reactions such as C-H activation or coupling reactions on the spirocyclic scaffold.
Transition metal-catalyzed cycloisomerization of enynes and diynes is a powerful method for synthesizing five- or six-membered heterocyclic compounds. rsc.org While this compound is already a cyclic system, this methodology could be adapted for further annulation reactions to build more complex structures.
Enzymatic catalysis offers unparalleled selectivity. While no specific enzyme has been reported to act on this compound, the biosynthesis of natural products containing spiroketal structures often involves enzymatic transformations. nih.govnih.gov For example, flavoprotein monooxygenases are involved in the formation of the rubromycin spiroketal pharmacophore. nih.gov This suggests the potential for biocatalytic approaches to modify the spiro dioxa-aza moiety.
A Brønsted acid-catalyzed oxa-Pictet-Spengler reaction has been developed for the synthesis of indole-fused pyran derivatives, demonstrating a metal-free catalytic approach for the formation of related heterocyclic systems. acs.org
The development of new catalytic methods for the synthesis of nitrogen-containing heterocycles is an active area of research, with applications in medicinal chemistry and materials science. researchgate.netnih.gov
Below is a table of catalytic systems used for related transformations:
| Catalyst Type | Transformation | Substrate Type | Reference |
| Metal Nanoparticles (e.g., Cu, Fe) | Synthesis of N,O-heterocycles | Various starting materials | researchgate.net |
| Transition Metals (e.g., Au, Ag, Rh) | Cycloisomerization | Enynes, Diynes | rsc.org |
| Enzymes (e.g., Monooxygenases) | Spiroketal formation | Polyketides | nih.govnih.gov |
| Brønsted Acids | Oxa-Pictet-Spengler Reaction | Indole derivatives | acs.org |
Theoretical and Computational Chemistry of 3,8 Dioxa 11 Azaspiro 5.6 Dodecane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 3,8-Dioxa-11-azaspiro[5.6]dodecane. These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
Frontier Molecular Orbital Theory Applications in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring and the oxygen atoms of the dioxane ring, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its potential to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | Influences membrane permeability and drug-likeness. |
| LogP | 0.403 | Indicates the lipophilicity of the molecule. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond. |
Note: These values are based on computational predictions and may vary from experimental data.
Energy Minimization and Conformational Searching of Spirocyclic Systems
The spirocyclic nature of this compound introduces significant conformational rigidity compared to its acyclic counterparts. However, both the six-membered dioxane ring and the seven-membered azepane ring can adopt several conformations. The dioxane ring can exist in chair, boat, or twist-boat conformations, while the azepane ring is more flexible and can adopt a variety of chair and boat-like forms.
Energy minimization and conformational searching are computational techniques used to identify the most stable three-dimensional arrangement of a molecule. For this spirocycle, these calculations would involve systematically rotating the rotatable bonds and evaluating the energy of each resulting conformation. The results would likely show a preference for a chair conformation of the dioxane ring and a specific low-energy conformation of the azepane ring to minimize steric hindrance and torsional strain around the spiro center. The relative energies of different conformers are crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. For this compound, one could model reactions such as N-alkylation or N-acylation, which are common for secondary amines.
Reaction pathway modeling would involve calculating the potential energy surface for the reaction. The transition state, which is the saddle point on this surface, is of particular interest. By analyzing the structure and energy of the transition state, chemists can understand the reaction mechanism and predict the reaction rate. For example, in an N-alkylation reaction, the transition state would involve the nitrogen atom of the spirocycle forming a new bond with an alkyl halide, with the breaking of the carbon-halogen bond. The energy barrier to reach this transition state would determine how easily the reaction proceeds.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's calculated lowest-energy conformation. The predicted spectrum can then be compared to an experimental spectrum to confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the IR absorption bands. For this spirocycle, characteristic peaks would be expected for the N-H stretch, C-O stretches of the dioxane ring, and C-N stretches of the azepane ring.
Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can predict the monoisotopic mass and the fragmentation patterns of the molecule under mass spectrometric conditions. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 172.13321 | 133.7 |
| [M+Na]⁺ | 194.11515 | 135.0 |
| [M-H]⁻ | 170.11865 | 137.2 |
| [M+NH₄]⁺ | 189.15975 | 149.4 |
| [M+K]⁺ | 210.08909 | 138.7 |
| [M+H-H₂O]⁺ | 154.12319 | 126.8 |
Data sourced from PubChemLite. These values are computationally predicted and serve as a reference for experimental analysis.
Chemical Modifications and Derivatization Strategies of 3,8 Dioxa 11 Azaspiro 5.6 Dodecane
Functionalization at the Nitrogen Atom (e.g., N-alkylation, N-acylation, N-sulfonylation)
The secondary amine at the 11-position is the most reactive site for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and N-sulfonylation. These modifications allow for the introduction of a wide array of substituents, significantly influencing the compound's polarity, basicity, and steric profile.
N-alkylation involves the reaction of the parent spirocycle with an alkyl halide or a similar electrophile. A notable example is the synthesis of 4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol. smolecule.com In this N-alkylation reaction, the nitrogen atom is functionalized with a 4-hydroxybenzyl group. smolecule.com Such derivatives are of interest for their potential biological activities, including antimicrobial and antitumor properties. smolecule.com The general reaction involves the nucleophilic attack of the nitrogen atom on an alkyl halide, often in the presence of a base to neutralize the resulting hydrohalic acid.
N-sulfonylation , the reaction of the spirocycle with a sulfonyl chloride, yields a sulfonamide. This functional group is a well-established pharmacophore in drug design due to its ability to act as a hydrogen bond acceptor and its metabolic stability. While specific examples for 3,8-dioxa-11-azaspiro[5.6]dodecane are not extensively documented in readily available literature, the general reactivity of secondary amines suggests that this transformation is chemically feasible and follows standard protocols for sulfonamide synthesis.
| Modification Type | Reagent Class | Functional Group Introduced | Resulting Derivative Class |
| N-alkylation | Alkyl halides | Alkyl group | Tertiary amine |
| N-acylation | Acyl chlorides, Anhydrides | Acyl group | Amide |
| N-sulfonylation | Sulfonyl chlorides | Sulfonyl group | Sulfonamide |
Substituent Introduction on the Carbon Skeleton of the Spiro System
Modification of the carbon skeleton of the this compound system is chemically more challenging than N-functionalization due to the lower reactivity of the C-H bonds. However, such modifications can provide access to novel analogs with altered conformations and physicochemical properties. Strategies for introducing substituents on the carbon framework could include metallation-electrophile trapping sequences or the use of starting materials that are already substituted.
While specific examples of substitution on the carbon skeleton of this compound are not prominent in the literature, studies on analogous azaspirocyclic systems provide insights into potential synthetic routes. For instance, in the synthesis of derivatives of 8-azaspiro[5.6]dodec-10-ene, modifications are achieved by starting with functionalized precursors that are then cyclized to form the spirocyclic core. mdpi.comresearchgate.net This approach allows for the introduction of substituents at specific positions on the rings. Applying a similar strategy to this compound would involve the synthesis of substituted tetrahydropyran (B127337) or morpholine (B109124) precursors prior to the spirocyclization step.
Development of Analogs and Homologs of the Dioxa-aza-Spiro[5.6]dodecane
Analogs with different ring sizes have been investigated, such as 1,4-dioxa-8-azaspiro[4.5]decane, which features a five-membered ring fused at the spiro center instead of a six-membered one. nih.gov This change in ring size impacts the conformational flexibility and the spatial arrangement of the heteroatoms. Positional isomers, like 3,10-dioxa-7-azaspiro[5.6]dodecane, where the positions of the oxygen and nitrogen atoms are altered within the seven-membered ring, also represent a key class of analogs. uni.lu
Furthermore, analogs with different heteroatom compositions have been synthesized. For example, tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane is a more complex analog containing three nitrogen atoms and an additional oxo group. nih.gov The synthesis of tetraoxaspirododecane-diamines represents another variation, where the nitrogen is part of a diamine functionality within a tetraoxa-spiro system. nih.gov
Homologs, which involve the extension of the carbon chains, are another area of derivatization. While specific examples for the this compound scaffold are not detailed, the general principles of organic synthesis would allow for the use of longer-chain precursors to generate larger ring systems, thereby creating homologous structures.
| Analog/Homolog Type | Structural Change | Example Compound |
| Different Ring Size | [4.5] spiro system | 1,4-Dioxa-8-azaspiro[4.5]decane nih.gov |
| Positional Isomer | Altered heteroatom positions | 3,10-Dioxa-7-azaspiro[5.6]dodecane uni.lu |
| Different Heteroatoms | Introduction of additional N atoms | Tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane nih.gov |
| Different Functional Groups | Dione substitution | 7-Azaspiro[5.6]dodecane-3,12-dione nih.gov |
Synthesis of Conjugates and Molecular Probes Incorporating the Spiro Scaffold
The this compound scaffold can be incorporated into larger molecular assemblies, such as conjugates and molecular probes, for applications in chemical biology and diagnostic imaging. The functionalization at the nitrogen atom provides a convenient handle for attaching linkers, reporter groups (e.g., fluorophores), or bioactive molecules.
A pertinent example, although on a closely related analog, is the development of a radiolabeled probe for positron emission tomography (PET) imaging. The synthesis of [(18)F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrates how a spirocyclic amine can be N-alkylated with a moiety bearing a radionuclide. nih.gov This radioligand was developed for imaging σ1 receptors, which are implicated in various neurological disorders and cancer. nih.gov The synthesis involved a one-pot, two-step labeling procedure to introduce the fluorine-18 (B77423) isotope. nih.gov
This strategy can be directly applied to this compound to create novel molecular probes. By choosing appropriate linkers and reporter groups, it is possible to design conjugates for a wide range of applications, from fluorescent labeling in cell biology to targeted drug delivery systems. The synthesis would typically involve the N-alkylation or N-acylation of the spirocyclic amine with a bifunctional linker, followed by the attachment of the desired probe or cargo molecule.
Research Applications in Chemical Biology and Advanced Materials Excluding Prohibited Information
Utility as a Scaffold for Molecular Design
The rigid yet complex framework of 3,8-Dioxa-11-azaspiro[5.6]dodecane makes it an attractive starting point for the design of new molecules with specific biological or material properties. Its spirocyclic nature, where two rings share a single atom, provides a well-defined spatial arrangement of substituents, which is a desirable feature in rational drug design.
Diversity-oriented synthesis (DOS) is a powerful strategy employed in drug discovery to generate a wide array of structurally diverse molecules from a common starting material. nih.govnih.gov The goal of DOS is to explore novel chemical space and identify compounds with new biological activities. nih.gov Building blocks used in DOS should ideally be conformationally constrained and offer multiple points for diversification.
While specific research detailing the use of this compound as a central scaffold in a large-scale diversity-oriented synthesis library is not extensively documented in publicly available literature, its structural characteristics are well-suited for such applications. The nitrogen atom in the 11-position provides a convenient handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of the surrounding chemical space. The synthesis of libraries based on privileged scaffolds is a known strategy in DOS to increase the likelihood of discovering novel biological probes.
The this compound core has been explored as a scaffold for the development of new bioactive molecules. A notable example is the derivative 4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol, also known as BSP or benzyl-SP. smolecule.com This compound has demonstrated a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. smolecule.com Specifically, it has shown activity against both Gram-negative and Gram-positive bacteria, as well as various fungi. smolecule.com Furthermore, its antitumor effects have been observed in several cancer cell lines, including those of the breast, lung, and liver. smolecule.com
The bioactivity of this derivative underscores the potential of the this compound scaffold in medicinal chemistry. The spirocyclic core likely plays a crucial role in orienting the phenolic and benzyl (B1604629) moieties in a specific three-dimensional arrangement that facilitates interaction with biological targets.
In a broader context, related azaspiro[5.6]dodecane scaffolds have also been investigated for their potential in generating bioactive compounds. For instance, derivatives of 8-azaspiro[5.6]dodec-10-ene have been used to synthesize pyrrole-based compounds with potential anticancer activities. preprints.org This further highlights the utility of the azaspiro[5.6]dodecane framework as a foundation for the discovery of new therapeutic agents.
Investigations into Molecular Recognition and General Binding Properties
Currently, there is limited specific information available in the public domain regarding detailed molecular recognition and general binding property studies of this compound itself. However, the biological activity of its derivatives suggests that the scaffold can be functionalized to interact with specific biological targets. The pKa value of a derivative, 4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol, has been reported to be 8.11, indicating it is a weak base. smolecule.com This property influences its protonation state at physiological pH, which is a critical factor in molecular recognition and binding to biological macromolecules.
Role in the Synthesis of Complex Natural Product Analogs
The strategy of using core scaffolds to generate analogs of natural products is a well-established approach in medicinal chemistry. nih.gov This allows for the exploration of the structure-activity relationships of a natural product and can lead to the development of analogs with improved potency, selectivity, or pharmacokinetic properties.
While direct evidence of the use of this compound in the synthesis of complex natural product analogs is not readily found in the literature, its structural features make it a plausible candidate for such endeavors. The rigid spirocyclic core could be used to mimic certain conformational features of a natural product, while the available functionalization points would allow for the introduction of key pharmacophoric groups. The synthesis of natural product analogs from common building blocks is a key aspect of diversity-oriented synthesis. chemscene.com
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity in Spiro Dioxa-aza Synthesis
The construction of complex spirocyclic systems, particularly those containing multiple heteroatoms, presents considerable synthetic challenges, often requiring multi-step sequences that can be inefficient. nih.govbenthamscience.com However, recent advances in synthetic organic chemistry offer promising strategies to access spiro-dioxa-aza scaffolds like 3,8-Dioxa-11-azaspiro[5.6]dodecane with greater efficiency and stereocontrol.
Future synthetic efforts will likely move beyond traditional acid-catalyzed cyclizations of dihydroxyketones and embrace more sophisticated approaches. researchgate.net One of the most promising avenues is the use of cascade reactions , which allow for the formation of multiple chemical bonds in a single operation. For instance, enantioselective cascade reactions employing sequential gold and iridium catalysis have been successfully used to synthesize spiroketals and spiroaminals. nih.govresearchgate.net This type of methodology, which can generate complex spirocyclic systems from relatively simple starting materials like alkynols and 2-(1-hydroxyallyl)phenols, could be adapted for the stereoselective synthesis of this compound derivatives. nih.gov
Multicomponent reactions (MCRs) also represent a powerful strategy for building molecular complexity in a single step and are increasingly used for constructing spiro compounds. nih.gov The development of novel MCRs that bring together three or more starting materials to form the spiro-dioxa-aza core would be a significant step forward. Furthermore, transition-metal catalysis offers a versatile toolkit for spirocycle synthesis. Methods such as copper-catalyzed [3+2] annulation reactions to form N,O-spiroketals and cobalt(III)-catalyzed protocols for oxa-spirocycle synthesis are at the forefront of this field. researchgate.netresearchgate.net Applying these modern catalytic systems could provide highly efficient and selective routes to the this compound skeleton, enabling the rapid generation of libraries of analogues for further study.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the three-dimensional structure, stereoelectronic effects, and conformational dynamics of this compound is critical for its future development. The spirocyclic nature of this compound, with a central spiro atom connecting two rings, results in a complex and rigid structure that requires advanced analytical techniques for full characterization.
Advanced spectroscopic methods , particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, will be indispensable. Techniques such as COSY, HSQC, HMBC, and NOESY experiments are essential for unambiguously assigning the proton and carbon signals and for determining the relative stereochemistry of the molecule. Understanding the stereoelectronic effects, such as the anomeric effect that is characteristic of spiroketals, is crucial for predicting the most stable conformation and the reactivity of the compound. chemtube3d.com
In parallel, computational chemistry provides powerful predictive tools to complement experimental data. bldpharm.com Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of potential synthetic routes, helping to rationalize observed stereochemical outcomes. researchgate.net These computational models can also predict molecular properties, including conformational preferences and spectroscopic signatures, which can then be compared with experimental results to validate the proposed structures. researchgate.net By combining advanced spectroscopic analysis with theoretical calculations, a deep mechanistic understanding of the formation, stability, and reactivity of the this compound system can be achieved.
Rational Design of Next-Generation Spiro Scaffolds for Diverse Research Applications
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.net Their inherent three-dimensionality allows them to present appended functional groups in well-defined spatial orientations, which can lead to enhanced potency and selectivity when interacting with biological targets. bldpharm.comacs.org The this compound core represents a novel, sp³-rich scaffold that is an excellent starting point for the rational design of next-generation research compounds. bldpharm.com
The principles of rational design can be applied to systematically modify the this compound framework to create libraries of new compounds with diverse properties. spirochem.com This can be achieved through several strategies:
Functionalization: Introducing a variety of substituents onto the spirocyclic core can modulate its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. The nitrogen atom at the 11-position is a particularly attractive site for derivatization.
Scaffold Hopping and Hybridization: The core structure can be modified by changing the ring sizes or by fusing it with other pharmacologically relevant motifs to create hybrid structures with novel biological profiles. nih.govresearchgate.net
Conformational Restriction: The rigid nature of the spirocycle can be exploited to lock a molecule in a bioactive conformation, thereby improving its binding affinity for a specific biological target. bldpharm.comspirochem.com
Computer-aided drug design (CADD) will be a crucial component of this effort. nih.gov By creating virtual libraries of this compound derivatives and using molecular modeling to predict their binding to various protein targets, researchers can prioritize the synthesis of the most promising candidates. researchgate.net This approach accelerates the discovery process and allows for the development of highly selective and potent compounds for a wide range of research applications, including their use as chemical probes to investigate biological pathways or as starting points for drug discovery programs. nih.govbldpharm.com The continued exploration of spirocyclic chemical space, including scaffolds like this compound, holds significant promise for the future of medicinal chemistry. nih.govnih.gov
Q & A
Basic Question: What are the primary spectroscopic techniques for confirming the structural integrity of 3,8-Dioxa-11-azaspiro[5.6]dodecane?
Methodological Answer:
The compound’s structure is validated using a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) . For example:
- ¹H NMR identifies proton environments in the spirocyclic and heteroatom-containing regions, with characteristic splitting patterns due to restricted rotation .
- IR spectroscopy confirms functional groups (e.g., ether and amine linkages) via absorption bands at ~1100 cm⁻¹ (C-O-C) and ~3300 cm⁻¹ (N-H) .
- High-resolution MS verifies molecular formula by matching observed mass-to-charge ratios with theoretical values .
Advanced Question: How can factorial design optimize the synthesis of this compound?
Methodological Answer:
A 2<sup>k</sup> factorial design evaluates critical variables (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and purity. For instance:
- Variables : Reaction temperature (60–100°C), catalyst concentration (5–15 mol%), and solvent (THF vs. DCM).
- Response Surface Methodology (RSM) models interactions between variables, identifying optimal conditions .
- Validation : Post-optimization, confirm reproducibility via triplicate runs and characterize products using HPLC and NMR to ensure consistency .
Basic Question: What synthetic routes are reported for this compound?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or ring-closing metathesis :
- Cyclocondensation : Reacting diamine derivatives with diketones or epoxides under acidic conditions (e.g., HCl catalysis) to form the spirocyclic core .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization .
Advanced Question: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are employed to:
- Calculate logP values for solubility predictions using software like COSMO-RS .
- Simulate conformational stability by analyzing energy barriers to ring puckering or nitrogen inversion .
- Validate computational results against experimental data (e.g., X-ray crystallography or DSC for melting points) .
Theoretical Framework Integration: How does the electronic structure of this compound influence its reactivity in coordination chemistry?
Methodological Answer:
The spirocyclic framework’s donor-acceptor capacity is analyzed using:
- Frontier Molecular Orbital (FMO) Theory : Predicts ligand behavior by examining HOMO (amine lone pairs) and LUMO (anti-bonding orbitals of ether linkages) .
- Experimental Validation : Reactivity with transition metals (e.g., Pd or Cu) is tested via UV-Vis and cyclic voltammetry to confirm redox activity .
Data Contradiction Analysis: How to resolve discrepancies in NMR data for spirocyclic compounds like this compound?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring flipping) by cooling samples to slow conformational changes .
- Cross-Validation : Compare ¹H-¹³C HSQC and HMBC spectra to assign ambiguous peaks .
- Theoretical NMR Prediction : Tools like ACD/Labs or MestReNova simulate spectra to identify misassignments .
Advanced Question: What role does this compound play in membrane separation technologies?
Methodological Answer:
The compound’s rigid spirocyclic structure is explored for:
- Polymer Membranes : Incorporate into polyamide matrices to enhance selectivity in gas separation (e.g., CO₂/N₂) .
- Performance Metrics : Measure permeability coefficients using a constant-volume apparatus and compare with Robeson upper bounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
